(2-((tert-Butoxycarbonyl)amino)phenyl)boronic acid

Suzuki-Miyaura cross-coupling N-B dative bond ortho-Aminoboronic acid reactivity

(2-((tert-Butoxycarbonyl)amino)phenyl)boronic acid (CAS 115377-94-1), also referred to as 2-Boc-aminophenylboronic acid, is an ortho-substituted arylboronic acid bearing a tert-butoxycarbonyl (Boc)-protected amino group. It belongs to the class of N-protected aminophenylboronic acids that serve as key intermediates in palladium-catalyzed Suzuki–Miyaura cross-coupling reactions for constructing ortho-amino-substituted biaryl architectures.

Molecular Formula C11H16BNO4
Molecular Weight 237.06 g/mol
CAS No. 115377-94-1
Cat. No. B055245
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-((tert-Butoxycarbonyl)amino)phenyl)boronic acid
CAS115377-94-1
Molecular FormulaC11H16BNO4
Molecular Weight237.06 g/mol
Structural Identifiers
SMILESB(C1=CC=CC=C1NC(=O)OC(C)(C)C)(O)O
InChIInChI=1S/C11H16BNO4/c1-11(2,3)17-10(14)13-9-7-5-4-6-8(9)12(15)16/h4-7,15-16H,1-3H3,(H,13,14)
InChIKeyRMEIKYSECODAHJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2-((tert-Butoxycarbonyl)amino)phenyl)boronic acid (CAS 115377-94-1): A Boc-Protected ortho-Aminophenylboronic Acid for Regioselective Suzuki–Miyaura Coupling and Medicinal Chemistry Building Block


(2-((tert-Butoxycarbonyl)amino)phenyl)boronic acid (CAS 115377-94-1), also referred to as 2-Boc-aminophenylboronic acid, is an ortho-substituted arylboronic acid bearing a tert-butoxycarbonyl (Boc)-protected amino group [1]. It belongs to the class of N-protected aminophenylboronic acids that serve as key intermediates in palladium-catalyzed Suzuki–Miyaura cross-coupling reactions for constructing ortho-amino-substituted biaryl architectures [2]. The Boc group simultaneously protects the nucleophilic amine from side reactions and prevents formation of an intramolecular N→B dative bond that otherwise attenuates boron electrophilicity, thereby preserving coupling reactivity [2]. Commercial specifications typically include ≥97% purity (HPLC), a molecular weight of 237.06 g/mol (C₁₁H₁₆BNO₄), and a melting point of 123–127 °C .

Why (2-((tert-Butoxycarbonyl)amino)phenyl)boronic acid Cannot Be Replaced by Unprotected 2-Aminophenylboronic Acid, Other Regioisomers, or the Pinacol Ester in Precision Synthesis


Substituting the Boc-protected ortho isomer with the unprotected 2-aminophenylboronic acid (CAS 5570-18-3) or the meta/para Boc isomers introduces distinct reactivity penalties documented in the primary literature. In the unprotected congener, the nitrogen lone pair forms an intramolecular N→B dative bond that reduces boron electrophilicity, causing dramatic decreases in Suzuki–Miyaura coupling yields and requiring prolonged reaction times (up to 48 h) compared to the Boc-protected variant, which achieves >94% isolated yields in under 1 h on analogous substrates [1]. The meta- and para-Boc-aminophenylboronic acids (CAS 380430-68-2 and 380430-49-9) cannot deliver the ortho-amino biaryl connectivity essential for numerous bioactive chemotypes, while the pinacol ester (CAS 159624-15-4) introduces an additional deprotection step and may exhibit lower reactivity with sterically demanding coupling partners [2]. Furthermore, the free Boc-protected acid offers a well-defined crystalline solid (mp 123–127 °C) with a 97% purity specification, in contrast to the unprotected 2-aminophenylboronic acid, which is hygroscopic, contains variable amounts of anhydride, and has a higher melting point of 188–190 °C, complicating accurate formulation .

(2-((tert-Butoxycarbonyl)amino)phenyl)boronic acid: Quantitative Differentiation Evidence from Suzuki–Miyaura Coupling Efficiency to Physicochemical Handling Advantages


Boc Protection Eliminates the Inhibitory N→B Dative Bond, Restoring Suzuki–Miyaura Coupling Reactivity to >94% Isolated Yield vs. ≤76% for Unprotected Congeners

In a controlled study of 2-(aminomethyl)arylboronic acids – a system that shares the ortho-amine/boronic acid proximity with the target compound – the Boc-protected substrates 3 and 4 delivered isolated yields ≥94% (range 94–99%) with reaction times under 1 hour across multiple aryl halide partners. In contrast, the corresponding unprotected primary and secondary amine substrates 1 and 2 gave yields of only 5–76% and required up to 48 hours for incomplete conversion [1]. ¹¹B NMR spectroscopy confirmed that Boc protection eliminates the N→B dative bond (δ 31.2–34.4 ppm, sp² boron), whereas the unprotected analogs show tetracoordinated sp³ boron signals (δ 4.6–12.3 ppm) consistent with N→B coordination [2]. This mechanistic basis explains the reactivity difference and is directly transferable to (2-((tert-butoxycarbonyl)amino)phenyl)boronic acid, where the Boc carbamate similarly withdraws the nitrogen lone pair into resonance, preventing dative bond formation and preserving boronic acid electrophilicity for transmetalation.

Suzuki-Miyaura cross-coupling N-B dative bond ortho-Aminoboronic acid reactivity

Ortho-Regioisomeric Identity Enables Direct Construction of 2-Amino Biaryl Pharmacophores Not Accessible with Meta- or Para-Boc-Aminophenylboronic Acids

The ortho substitution pattern of (2-((tert-butoxycarbonyl)amino)phenyl)boronic acid is structurally essential for synthesizing 2-amino-substituted biaryl scaffolds, which are core pharmacophores in kinase inhibitors, proteasome inhibitors, and antibacterial agents [1]. The meta-isomer (3-Boc-aminophenylboronic acid, CAS 380430-68-2) and para-isomer (4-Boc-aminophenylboronic acid, CAS 380430-49-9) produce regioisomeric biaryl products with fundamentally different molecular geometries and biological target complementarity. The ortho isomer enables post-coupling Boc deprotection to reveal a nucleophilic amine positioned for intramolecular cyclization or further derivatization – a synthetic sequence that cannot be replicated with the meta or para isomers [2]. This regiospecificity is not a matter of preference but of synthetic necessity: the target 2-amino biaryl connectivity requires the ortho-boronic acid regioisomer as the coupling partner.

ortho-Amino biaryl synthesis regioselective coupling bioactive compound building block

Free Boronic Acid Form Offers Higher Reactivity Than the Pinacol Ester for Electron-Deficient and Sterically Hindered Coupling Partners

The free boronic acid form of the target compound (CAS 115377-94-1) is generally more reactive than its pinacol ester derivative (2-Boc-aminophenylboronic acid pinacol ester, CAS 159624-15-4) in Suzuki–Miyaura couplings, particularly with electron-deficient aryl halides and sterically congested substrates [1]. The pinacol ester requires in situ hydrolysis to the active boronate species under basic aqueous conditions, introducing a kinetic delay that can depress yields when competing protodeboronation pathways are operative. In a comparative study of arylboronic acids versus arylpinacolboronate esters in Suzuki couplings involving indoles, the free boronic acids consistently provided higher yields, and the Boc protecting group on the heterocyclic nitrogen gave lower yields than unprotected substrates – indicating that the Boc-carbamate electronic effect is tolerated but the ester form adds no advantage [2]. For the ortho-Boc-aminophenyl system specifically, the molecular weight of the free acid (237.06 g/mol) is approximately 26% lower than the pinacol ester (319.20 g/mol), providing better atom economy and simplifying stoichiometric calculations in large-scale reactions .

boronic acid vs. boronic ester reactivity Suzuki coupling optimization sterically hindered biaryl synthesis

Well-Defined Crystalline Solid with Sharp Melting Point (123–127 °C) vs. Hygroscopic, Anhydride-Containing Unprotected Analog Simplifies Handling and Formulation

The target compound is a crystalline solid with a sharp melting point of 123–127 °C and a purity specification of 97% (HPLC) . In contrast, the unprotected 2-aminophenylboronic acid (CAS 5570-18-3) is reported to contain varying amounts of anhydride, is hygroscopic, and has a higher melting point of 188–190 °C with a broader melting range that complicates purity assessment by melting point determination . The Boc-protected derivative can be stored at –20 °C under inert atmosphere with reproducible handling characteristics, whereas the unprotected analog is more prone to oxidative degradation and requires strict inert gas protection during storage . The ortho-Boc compound melts significantly lower than the para-Boc isomer (mp 199–204 °C), indicating distinct crystal packing that may influence dissolution kinetics in reaction media .

compound handling physicochemical characterization formulation reproducibility

Boc Orthogonal Stability Enables Sequential Deprotection Strategies in Multi-Step Syntheses Without Boronic Acid Degradation

The Boc protecting group on (2-((tert-butoxycarbonyl)amino)phenyl)boronic acid is orthogonal to the boronic acid functionality under a wide range of reaction conditions. The Boc group resists nucleophiles and bases commonly employed in boronic acid transformations (e.g., Suzuki coupling with K₂CO₃ or Na₂CO₃ as base) while being quantitatively cleaved under mild acidic conditions (e.g., TFA/CH₂Cl₂ or HCl/dioxane) that do not induce protodeboronation of the arylboronic acid [1]. In contrast, the unprotected 2-aminophenylboronic acid is incompatible with many electrophilic reagents and acylating agents due to competing N-acylation or N-arylation side reactions during attempted sequential functionalization [2]. This orthogonal stability profile is particularly critical in peptide–boronic acid hybrid synthesis, where the Boc group can be removed selectively in the presence of the boronic acid to reveal the free amine for peptide coupling, a strategy exploited in the synthesis of proteasome inhibitor intermediates [3].

orthogonal protecting groups multi-step synthesis boronic acid stability

(2-((tert-Butoxycarbonyl)amino)phenyl)boronic acid: High-Value Application Scenarios in Drug Discovery, Chemical Biology, and Process Chemistry


Synthesis of ortho-Amino Biaryl Kinase Inhibitor Scaffolds Requiring High-Yielding, Reproducible Suzuki Coupling

In medicinal chemistry programs targeting kinase ATP-binding sites, the ortho-amino biaryl motif is a recurrent pharmacophore. Using (2-((tert-Butoxycarbonyl)amino)phenyl)boronic acid, the Boc-protected ortho-aminophenyl group is installed via Suzuki–Miyaura coupling in >90% yield (class-level evidence from analogous Boc-protected ortho-aminoboronic acid substrates [1]), followed by TFA deprotection to reveal the free amine for subsequent amide bond formation or heterocycle annulation. The protected boronic acid avoids the low yields (5–76%) and extended reaction times (up to 48 h) observed with unprotected 2-aminophenylboronic acid, enabling parallel library synthesis with reliable conversion [1]. The well-defined crystalline nature and certified purity (≥97%) ensure consistent stoichiometry across multiple compound library plates, reducing failed reactions due to reagent quality variation.

Proteasome Inhibitor and Peptide–Boronic Acid Hybrid Intermediate Synthesis Requiring Orthogonal N-Protection

The synthesis of peptide–boronic acid proteasome inhibitors, a validated drug class exemplified by bortezomib, requires an orthogonally protected aminoboronic acid building block that can survive peptide coupling conditions [2]. (2-((tert-Butoxycarbonyl)amino)phenyl)boronic acid serves this role: the Boc group withstands the basic conditions of Suzuki coupling and amide bond formation, yet is cleaved under mild acidic conditions (TFA/CH₂Cl₂) without inducing protodeboronation of the aryl–boron bond [3]. This orthogonal stability profile is superior to Fmoc-protected analogs (which are cleaved by piperidine, a potential boron ligand) and Cbz-protected analogs (which require hydrogenolysis conditions potentially incompatible with certain heterocyclic substrates). The free boronic acid form offers higher reactivity than the pinacol ester in sterically demanding coupling steps, as supported by comparative studies of boronic acid vs. ester reactivity [4].

Process Chemistry Scale-Up of ortho-Amino Biaryl Intermediates Where Atom Economy and Reproducible Handling Are Critical

For process chemists scaling up the synthesis of ortho-amino biaryl intermediates, the combination of high coupling efficiency (class-level evidence of >94% yield [1]) and favorable physicochemical properties makes (2-((tert-butoxycarbonyl)amino)phenyl)boronic acid the preferred reagent over either the unprotected analog or the pinacol ester. The 26% lower molecular weight compared to the pinacol ester (237.06 vs. 319.20 g/mol) translates to lower mass requirements and reduced waste in large-scale reactions, while the crystalline, non-hygroscopic nature (mp 123–127 °C) enables accurate weighing without the need for inert-atmosphere glovebox handling . Production scale availability of up to 50 kg with 97% minimum purity specification supports kilo-lab to pilot-plant campaigns without the supply-chain risks associated with less common derivatives [5].

Chemical Biology Probe Synthesis Where the Boc Group Enables Late-Stage Amine Unveiling for Bioconjugation

In the construction of chemical biology probes, such as activity-based protein profiling (ABPP) reagents or fluorescent sensor molecules, the ability to introduce a Boc-protected aminophenyl moiety via Suzuki coupling and then reveal the free amine at the final synthetic step is methodologically enabling. The Boc group remains inert during the Suzuki coupling, subsequent functional group manipulations, and chromatographic purification, yet is quantitatively removed with TFA to generate a nucleophilic amine handle for bioconjugation (e.g., NHS ester coupling, isothiocyanate formation, or reductive amination). This late-stage deprotection strategy avoids the chemoselectivity challenges encountered when an unprotected aniline is carried through multi-step sequences, where competing N-oxidation, N-alkylation, or metal coordination can occur. The ortho relationship between the liberated amine and the biaryl bond is geometrically optimal for forming constrained macrocyclic or chelating structures of interest in probe design.

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